Americium citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Americium citrate is a radioactive compound that has gained interest in scientific research due to its unique properties. It is a synthetic element that was first discovered in 1944 by Glenn T. Seaborg and his team. Americium citrate is a compound that is composed of americium, a radioactive element, and citrate, a salt of citric acid. This compound has been studied for its potential applications in various fields, including medicine, industry, and environmental science.

Mecanismo De Acción

The mechanism of action of americium citrate is related to its radioactive properties. Americium is a radioactive element that emits alpha particles, beta particles, and gamma rays. These particles can interact with biological tissues and cause damage to cells. The radiation emitted by americium citrate can be used to kill cancer cells in a process called radiotherapy.

Biochemical and Physiological Effects

The biochemical and physiological effects of americium citrate depend on the dose and route of exposure. At low doses, it can cause damage to DNA and other cellular components. At high doses, it can cause acute radiation sickness, which can be fatal. The toxicity of americium citrate is related to its radioactive properties and the ability of its particles to interact with biological tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using americium citrate in lab experiments include its unique properties as a radioactive compound. It can be used as a radiotracer for imaging studies, as a source of radiation for industrial radiography and non-destructive testing, and as a gamma source for calibration purposes. Its limitations include the need for careful handling of radioactive materials, the potential for radiation exposure, and the cost and complexity of synthesizing the compound.

Direcciones Futuras

There are several future directions for the study of americium citrate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential applications in medicine, particularly in the field of cancer treatment. Americium citrate has been shown to be effective in killing cancer cells, and further research could lead to the development of new radiotherapy techniques. Additionally, the study of its environmental applications could lead to new insights into the movement of contaminants in soil and water. Overall, the study of americium citrate has the potential to contribute to a wide range of scientific fields.

Métodos De Síntesis

The synthesis of americium citrate involves the reaction of americium oxide with citric acid to form a water-soluble compound. This compound can be purified and isolated using various techniques, including ion exchange chromatography and solvent extraction. The synthesis of americium citrate is a complex process that requires careful handling of radioactive materials.

Aplicaciones Científicas De Investigación

Americium citrate has been studied for its potential applications in various scientific fields. In medicine, it has been used as a radiotracer for imaging studies. Americium citrate can be injected into the body, and its radiation can be detected using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

In industry, americium citrate has been used as a source of radiation for industrial radiography and non-destructive testing. It has also been used as a gamma source for calibration purposes.

In environmental science, americium citrate has been used as a tracer to study the movement of contaminants in soil and water. It has also been used to study the uptake of nutrients by plants.

Propiedades

Número CAS |

11078-88-9 |

|---|---|

Nombre del producto |

Americium citrate |

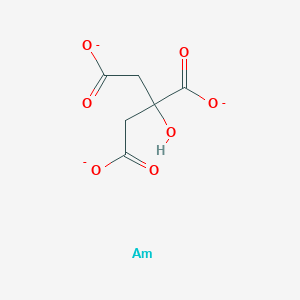

Fórmula molecular |

C6H5AmO7-3 |

Peso molecular |

432.16 g/mol |

Nombre IUPAC |

americium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Am/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-3 |

Clave InChI |

JSAOIEYCKPQJQF-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Am] |

SMILES canónico |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Am] |

Sinónimos |

AMERICIUMCITRATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.